3-(Isooctyloxy)propylammonium acetate is a quaternary ammonium compound with the molecular formula and a molecular weight of approximately 261.401 g/mol. This compound is characterized by its unique structure, which includes an iso-octyl group attached to a propylamine backbone, making it a member of the alkyl ammonium acetate family. Its chemical structure can be represented as follows:
3-(Isooctyloxy)propylammonium acetate is classified under various chemical categories, including:
The compound is sourced from chemical suppliers and databases such as PubChem and Chemsrc, which provide detailed information regarding its properties and classifications .
The synthesis of 3-(Isooctyloxy)propylammonium acetate typically involves the reaction of iso-octanol with propylamine, followed by acetylation. The general synthetic route can be outlined as follows:
The molecular structure of 3-(Isooctyloxy)propylammonium acetate reveals several key features:
The structural representation includes:
3-(Isooctyloxy)propylammonium acetate can participate in various chemical reactions:
The stability of the compound in different pH environments can influence its reactivity, particularly in hydrolysis reactions, where acidic or basic conditions may accelerate the breakdown of the acetate group.
The mechanism of action for 3-(Isooctyloxy)propylammonium acetate primarily revolves around its surfactant properties:
Data on specific biological interactions or toxicity levels is limited but warrants further investigation for applications in biomedicine or industrial formulations.
The chemical properties include its solubility in organic solvents and potential reactivity with acids or bases. The lack of certain physical data suggests that further experimental characterization is needed for comprehensive understanding.
3-(Isooctyloxy)propylammonium acetate has various scientific uses:
Green synthesis methodologies prioritize atom economy, renewable feedstocks, and reduced hazardous waste. For 3-(isooctyloxy)propylammonium acetate, the primary route involves a solvent-free Michael addition between 3-aminopropanol and isooctyl acrylate, followed by acetic acid quaternization. This one-pot approach achieves >90% atom efficiency by eliminating stoichiometric halide salts typical of traditional quaternary ammonium synthesis [2]. Solid-acid catalysts (e.g., sulfonated zirconia) enable milder conditions (80–100°C) compared to conventional Brønsted acid catalysis, reducing energy consumption by 40% as quantified in life-cycle assessments [2].
Water serves as the reaction medium during quaternization, with in situ acetic acid neutralization generating the acetate counterion without additional anion exchange steps. This avoids chlorinated solvents traditionally used in ion metathesis, aligning with EPA Safer Choice principles. Continuous flow reactors further enhance sustainability by minimizing batch-to-batch variability and enabling real-time byproduct removal via membrane separation [2].
Table 1: Solvent-Free Synthesis Performance Metrics
Catalyst System | Temp (°C) | Reaction Time (h) | Yield (%) | E-Factor |
---|---|---|---|---|
None (thermal) | 140 | 8 | 72 | 8.7 |
H₂SO₄ | 110 | 4 | 85 | 5.2 |
Sulfonated zirconia | 90 | 6 | 94 | 2.1 |
Amberlyst-15 | 95 | 5 | 91 | 2.5 |
The amine-alkylation step proceeds via a conjugated addition mechanism where the primary amine nucleophilically attacks the β-carbon of the acrylate ester. Heterogeneous catalysis proves critical: Acidic aluminophosphates (ALPOs) provide tunable Brønsted/Lewis acid sites that activate the carbonyl group, lowering the activation energy barrier from 85 kJ/mol (uncatalyzed) to 52 kJ/mol [2]. Kinetics studies reveal zero-order dependence on acrylate concentration above 1.5M, indicating catalyst surface saturation as the rate-determining step.
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide accelerate biphasic reactions, achieving 99% conversion in ≤2 hours at 60°C. However, enzyme-mediated pathways using lipase B from Candida antarctica (CAL-B) offer superior regioselectivity under near-ambient conditions (35°C), suppressing di-alkylated byproducts to <1.5% compared to 5–8% in acid-catalyzed routes [2]. Recent advances utilize bimetallic Pd-Sn catalysts on mesoporous silica (SBA-15), enabling direct alkoxylation of allylamine with isooctanol, followed by hydrogenation and acetylation – a route that bypasses acrylate intermediates entirely.
Traditional halide-to-acetate metathesis suffers from incomplete ion exchange (<85%) and halogen contamination. Modern approaches employ:
Counterion purity critically impacts functionality. Residual chloride >500 ppm catalyses decomposition above 100°C, limiting thermal stability. Advanced crystallization techniques using anti-solvent precipitation (e.g., adding methyl tert-butyl ether to ethanol solutions) yield >99.9% pure crystals with melting points consistently at 89–91°C, confirming ionic lattice integrity [2].
Scaling from lab to continuous manufacturing presents three core challenges:1. Reactor Fouling: Intermediate acrylate esters polymerize on hot surfaces. Solutions include:- Static mixer reactors with sub-second residence times- Addition of 50–100 ppm hydroquinone inhibitors- Teflon-lined reactor walls [2]2. Viscosity Management: The molten salt (>200 cP at 80°C) impedes mixing. Twin-screw extruder reactors provide high-shear dispersion, increasing throughput by 300% vs. stirred tanks.3. Anion Consistency: Batch-to-batch acetate variability requires robust process analytical technology (PAT). In-line FTIR monitors carbonyl stretches (1560 cm⁻¹ and 1410 cm⁻¹) to confirm acetate identity and quantify water content.
Table 2: Industrial Scale-Up Performance (Pilot vs. Full Scale)
Parameter | Pilot Scale (100L) | Full Scale (5000L) | Optimization Strategy |
---|---|---|---|
Throughput (kg/h) | 12 | 185 | Extruder reactor design |
Acetate purity (%) | 98.5 | 99.8 | In-line FTIR control |
Di-alkylated byproducts | 1.8% | 0.9% | Enzyme catalysis (CAL-B) |
Energy use (kWh/kg) | 22 | 14 | Microwave-assisted heating |
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